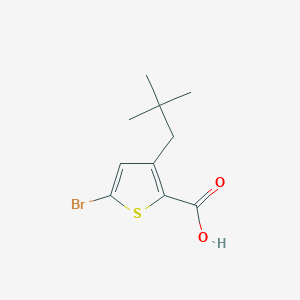
5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity, making the compounds suitable for various applications in material science and medicinal chemistry .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, making them useful as anesthetics and anti-inflammatory agents . The compound’s bromine and carboxylic acid groups play crucial roles in its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 5-Bromo-2-thiophenecarboxylic acid
- 5-Bromo-2-thiophenecarboxaldehyde
- 2,2’:5’,2’‘-terthiophene-5,5’'-dicarboxylic acid
Uniqueness
5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,2-dimethylpropyl group enhances its lipophilicity, making it more suitable for certain applications compared to other thiophene derivatives .
Propiedades
Fórmula molecular |
C10H13BrO2S |
|---|---|
Peso molecular |
277.18 g/mol |
Nombre IUPAC |
5-bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H13BrO2S/c1-10(2,3)5-6-4-7(11)14-8(6)9(12)13/h4H,5H2,1-3H3,(H,12,13) |
Clave InChI |
DPCPXWAKXXCGSF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=C(SC(=C1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13195460.png)
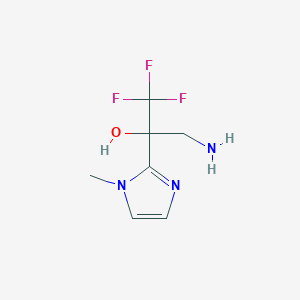
![[(E)-2-bromoethenyl]cyclohexane](/img/structure/B13195476.png)
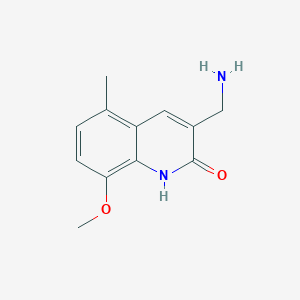
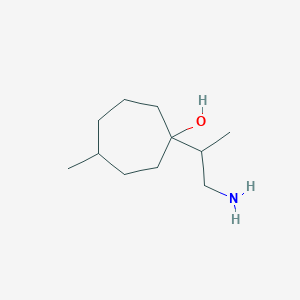
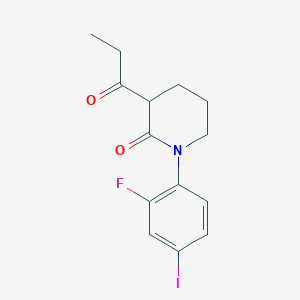

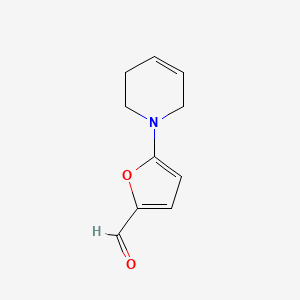
![tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13195502.png)
![4',4'-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13195504.png)
![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)
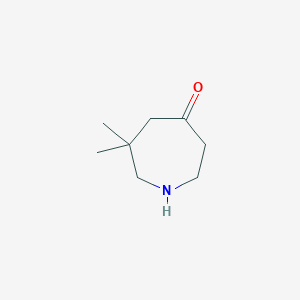
![tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate](/img/structure/B13195528.png)

